molecular formula C22H23N3O3S B2576594 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide CAS No. 866843-11-0

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2576594
CAS No.: 866843-11-0
M. Wt: 409.5
InChI Key: LHJSFVMNVSACCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a benzenesulfonyl group and a piperidine-4-carboxamide moiety. This specific molecular architecture is of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of novel channel blockers. Compounds based on the quinoline scaffold, especially those incorporating a piperidine subunit, have been identified as potent inhibitors of the membrane channel protein Panx1 . Panx1 is a validated therapeutic target involved in a range of pathologies, including neuropathic pain, ischemic stroke, and cancer, due to its role in regulating the release of ATP and other signaling molecules . The structural features of this reagent—a planar quinoline system linked to a saturated heterocycle—are characteristic of molecules that interact with lipophilic enzyme active sites, as seen in other research contexts such as inhibitors of the MenA enzyme in Mycobacterium tuberculosis . Furthermore, piperidine derivatives are widely recognized in drug discovery for their diverse biological activities and are frequently found in psychoactive substances and enzyme inhibitors, highlighting the versatility of this chemotype . This compound is provided For Research Use Only and is intended for in vitro biochemical and cell-based assays to further elucidate its mechanism of action and potential research applications. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSFVMNVSACCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate precursor under acidic conditions to form the quinoline ringThe final step involves the coupling of the quinoline derivative with piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can lead to quinoline N-oxide derivatives, while reduction can yield partially or fully reduced quinoline derivatives .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamide, including those similar to 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzenesulfonamide derivatives can induce apoptosis in cancer cells, demonstrating significant activity against colon, breast, and cervical cancer cell lines .

Mechanism of Action:
The anticancer activity is often attributed to the inhibition of specific enzymes involved in tumor growth and proliferation, such as carbonic anhydrase IX (CA IX). Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .

Enzyme Inhibition

This compound may also function as an enzyme inhibitor. Research has highlighted that compounds with a similar structure can selectively inhibit carbonic anhydrases, which are enzymes that play crucial roles in various physiological processes and are implicated in cancer progression .

Selectivity:
The selectivity for CA IX over other isoforms suggests potential for targeted cancer therapies that minimize side effects associated with non-selective enzyme inhibition .

Therapeutic Uses

The compound's structural features make it a candidate for the development of new therapeutic agents. Its ability to interact with biological targets involved in neurological disorders has been noted. Piperidine derivatives have shown promise in treating conditions such as anxiety and pain by modulating neurotransmitter systems .

Dosage and Administration:
In clinical settings, compounds similar to this compound have been administered in varying dosages depending on the severity of the condition being treated. Typical dosages range from 0.05 mg to 200 mg per administration .

Case Study 1: Antitumor Evaluation

A study focusing on the synthesis and evaluation of benzenesulfonamide derivatives demonstrated that certain compounds exhibited IC50 values indicative of potent cytotoxic activity against multiple cancer types. The most effective compounds were noted for their ability to induce significant apoptosis in treated cell lines .

Case Study 2: Enzyme Inhibition Mechanism

Research into the mechanism of action for benzenesulfonamide derivatives revealed that they effectively inhibit CA IX with IC50 values ranging from 10.93 nM to 25.06 nM, showcasing their potential as selective anticancer agents . This selectivity is crucial for developing therapies with fewer side effects.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group can enhance binding affinity through interactions with amino acid residues in the enzyme’s active site. Additionally, the quinoline core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity

Aryloxazole-Based HCV Inhibitors

Compounds such as N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (C29H44ClN4O2) and N-(3-(4,4-dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (C29H39ClF3N4O2) are HCV entry inhibitors. These analogues replace the quinoline-benzenesulfonyl group with oxazole and chloroaryl substituents. Key differences include:

  • Substituent Effects : The oxazole moiety in HCV inhibitors increases rigidity, while the benzenesulfonyl group in the target compound may enhance π-π stacking interactions with viral proteins .

SARS-CoV-2 Mpro Inhibitors

ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) shares the piperidine-4-carboxamide group but incorporates a furochromen scaffold. Compared to the target compound:

  • Binding Affinity : ZINC02123811 exhibits a higher computed binding energy (-9.8 kcal/mol) to SARS-CoV-2 Mpro, attributed to its extended hydrophobic surface .
  • Synthetic Complexity: The furochromen core requires multistep synthesis, whereas the target compound’s quinoline-benzenesulfonyl structure may allow simpler derivatization .

Piperidine-4-Carboxamide Derivatives with Varied Substituents

Bromophenyl-Furochromen Derivatives

1-[2-[3-(4-Bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]piperidine-4-carboxamide (C26H23BrN2O5) features a bromophenyl-furochromen group. Key distinctions:

  • Molecular Weight : Higher MW (~547 g/mol) due to the bromine atom, which may reduce oral bioavailability compared to the target compound .
  • Activity : Bromophenyl derivatives show moderate activity against viral proteases but lack specificity for HCV or SARS-CoV-2 .

Fluorobenzyl-Naphthyl Derivatives

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide includes a naphthyl group and fluorobenzyl substituent. Differences include:

  • Lipophilicity : The naphthyl group increases logP (>4), reducing aqueous solubility compared to the target compound (logP ~3.2 estimated) .
  • Target Selectivity : Fluorobenzyl-naphthyl derivatives show broader antiviral activity but lower potency against specific viral targets .

Data Tables

Table 2: Pharmacological Properties of Selected Compounds

Compound Name logP (Predicted) Binding Affinity (kcal/mol) Solubility (mg/mL)
Target Compound 3.2 N/A 0.12 (estimated)
Oxazole-Based HCV Inhibitor 4.1 -7.2 (HCV E2 glycoprotein) 0.08
ZINC02123811 2.8 -9.8 (SARS-CoV-2 Mpro) 0.35
Fluorobenzyl-Naphthyl Derivative 4.5 -6.5 (Broad-spectrum) 0.03

Research Findings and Implications

  • Synthetic Efficiency : Oxazole-based analogues achieve yields of 55–62% with >99.8% purity via optimized coupling reactions . The target compound’s synthesis may benefit from similar strategies.
  • Structure-Activity Relationships (SAR) : The benzenesulfonyl group’s electron-withdrawing properties could enhance target engagement compared to bulkier substituents like bromophenyl or naphthyl .
  • Therapeutic Potential: While HCV inhibitors prioritize rigid oxazole cores, the target compound’s quinoline-benzenesulfonyl scaffold may offer broader applicability against enveloped viruses .

Biological Activity

1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, supported by relevant data and research findings.

Chemical Structure

The compound's structure can be dissected into several functional groups:

  • Quinoline moiety : Contributes to its interaction with biological targets.
  • Piperidine ring : Provides a basic nitrogen atom that may influence binding affinity.
  • Benzenesulfonyl group : Enhances solubility and may play a role in receptor interactions.

The compound has been studied for its potential as a modulator of various biological pathways. Specifically, it has shown promise in:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of these signaling molecules, potentially providing therapeutic effects in conditions such as anxiety and pain management .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antagonistic Properties : It has been shown to antagonize specific receptors, which could be beneficial in treating disorders mediated by these receptors.
  • Dose-dependent Effects : The biological activity appears to be dose-dependent, with higher concentrations yielding more pronounced effects.

In Vivo Studies

Animal models have been utilized to assess the pharmacodynamics of this compound. Notable findings include:

  • Efficacy in Disease Models : In models of autoimmune diseases, treatment with the compound led to significant reductions in disease markers, indicating potential therapeutic applications .

Data Table: Summary of Biological Activity

Study TypeModel UsedKey FindingsReference
In VitroCell linesFAAH inhibition; dose-dependent response
In VivoDBA/1 miceReduced auto-antibody titers in lupus model
PharmacologicalReceptor binding assaysAntagonistic activity on specific receptors

Case Study 1: Autoimmune Disease Model

In a study involving DBA/1 mice, the administration of this compound resulted in:

  • Significant Reduction : Auto-antibody levels were significantly reduced after treatment, suggesting a modulatory effect on immune response .

Case Study 2: Pain Management

Another investigation focused on the compound's analgesic properties. The results indicated:

  • Pain Reduction : Mice treated with varying doses exhibited reduced pain responses compared to control groups, highlighting its potential as an analgesic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.